molecular formula C10H13ClN2O B1616214 Trimeturon CAS No. 3050-27-9

Trimeturon

Cat. No.: B1616214
CAS No.: 3050-27-9
M. Wt: 212.67 g/mol
InChI Key: MYURAHUSYDVWQA-UHFFFAOYSA-N
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Description

Trimeturon (CAS: 3050-27-9), chemically designated as N'-4-Chlorophenyl-O,N,N-trimethylisourea, is a synthetic urea derivative primarily used as a herbicide. Its molecular formula is C10H13ClN2O, with a molecular weight of 228.68 g/mol and a melting point of 147.5°C . Structurally, it features a chlorophenyl group attached to a substituted urea backbone, which is critical for its herbicidal activity. This compound inhibits photosynthesis in target weeds by disrupting electron transport in photosystem II (PSII), a mechanism shared with other urea-based herbicides .

Properties

CAS No.

3050-27-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

methyl N'-(4-chlorophenyl)-N,N-dimethylcarbamimidate

InChI

InChI=1S/C10H13ClN2O/c1-13(2)10(14-3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3

InChI Key

MYURAHUSYDVWQA-UHFFFAOYSA-N

SMILES

CN(C)C(=NC1=CC=C(C=C1)Cl)OC

Canonical SMILES

CN(C)C(=NC1=CC=C(C=C1)Cl)OC

Other CAS No.

3050-27-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Trimeturon belongs to the phenylurea herbicide class. Two structurally and functionally similar compounds are Metoxuron and Fluometuron . Key comparisons are summarized below:

Property This compound Metoxuron Fluometuron
CAS No. 3050-27-9 19937-59-8 2164-17-2
Molecular Formula C10H13ClN2O C10H13ClN2O2 C10H11F3N2O
Molecular Weight 228.68 g/mol 228.68 g/mol 232.20 g/mol
Melting Point 147.5°C 125°C Not explicitly reported
Key Substituents 4-chlorophenyl, methyl groups 3-chloro-4-methoxyphenyl 3-(trifluoromethyl)phenyl
Mode of Action PSII inhibitor PSII inhibitor PSII inhibitor
Structural Insights:
  • This compound vs. Metoxuron : Both share a chlorophenyl group, but Metoxuron includes a methoxy (-OCH3) substituent at the 4-position, which enhances its solubility in polar environments compared to this compound’s purely hydrophobic chlorophenyl group .
  • This compound vs. Fluometuron : Fluometuron replaces the chlorine atom with a trifluoromethyl (-CF3) group, significantly increasing its electron-withdrawing effects and environmental persistence .

Environmental and Regulatory Considerations

  • This compound: Limited data on ecotoxicity are available.
  • Metoxuron : Classified as a "moderate" leaching risk due to its higher water solubility .
  • Fluometuron : The -CF3 group contributes to longer half-life in soil, necessitating strict application guidelines to prevent groundwater contamination .

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